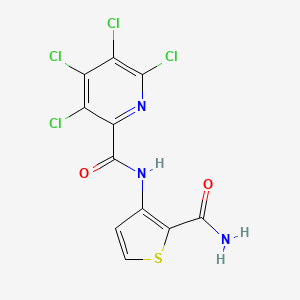![molecular formula C16H13N3O2 B2679867 N-[4-(2-quinoxalinyloxy)phenyl]acetamide CAS No. 338403-54-6](/img/structure/B2679867.png)
N-[4-(2-quinoxalinyloxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-quinoxalinyloxy)phenyl]acetamide, also known as QX-314, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. QX-314 is a local anesthetic that has the ability to block nerve impulses without affecting the surrounding tissues. This property makes it an attractive candidate for various research applications, including the study of pain and sensory perception.
Aplicaciones Científicas De Investigación
Antimicrobial and Antiprotozoal Activities
A series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides, derived from 2-hydroxy quinoxaline, exhibited significant antimicrobial and antiprotozoal activities. These compounds, especially the lead compound 5l, demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities in both in vitro and short-term in vivo models, showcasing their potential as therapeutic agents against infectious diseases (Patel et al., 2017).
Cancer Cell Viability and Proliferation Inhibition
A series of 27 new quinoxaline derivatives were synthesized and evaluated for their efficacy on cancer cell viability and proliferation using the MTT assay. Thirteen of these compounds showed inhibitory action on HCT-116 cancer cells, and fifteen demonstrated activity on MCF-7 cancer cells. Notably, compound 10b exhibited the highest inhibitory action on both cell lines, suggesting these derivatives as potential therapeutic agents for cancer treatment (El Rayes et al., 2022).
Anti-Tuberculosis Activity
Quinoxaline Schiff bases synthesized from o-phenylenediamine and oxalic acid showed significant anti-microbial and anti-TB activity against Mycobacterium tuberculosis (Mtb) strain H37Ra, with compound S6 demonstrating the most potent activity. This study highlights the potential of quinoxaline derivatives as new anti-TB agents (Saravanan et al., 2017).
Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Inhibition
2-(Quinolin-4-yloxy)acetamides have been identified as potent inhibitors of Mycobacterium tuberculosis growth, effective against both drug-susceptible and drug-resistant strains. These compounds exhibited minimal toxicity to human cells and demonstrated intracellular activity against bacilli in infected macrophages, indicating their potential as drug alternatives for tuberculosis treatment (Pissinate et al., 2016).
Direcciones Futuras
The future directions for research on “N-[4-(2-quinoxalinyloxy)phenyl]acetamide” could include further investigation into its synthesis, molecular structure, chemical reactivity, mechanism of action, and physical and chemical properties. Additionally, studies could be conducted to explore its potential biological activities and applications in human and veterinary medicines .
Propiedades
IUPAC Name |
N-(4-quinoxalin-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11(20)18-12-6-8-13(9-7-12)21-16-10-17-14-4-2-3-5-15(14)19-16/h2-10H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTRYISXOOHOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

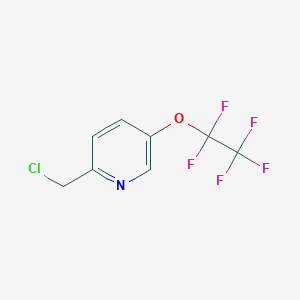

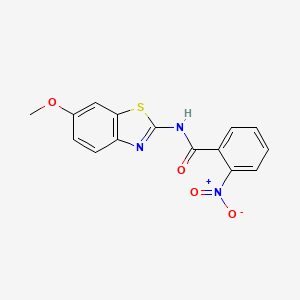
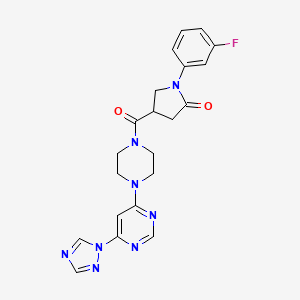
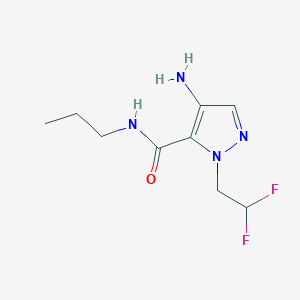
![N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2679795.png)
![2-(4-chlorophenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2679796.png)
![N-(2,5-Difluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2679797.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2679801.png)

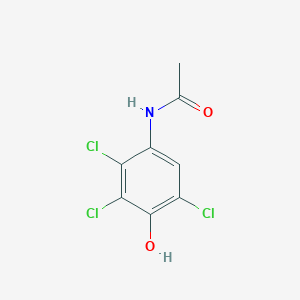
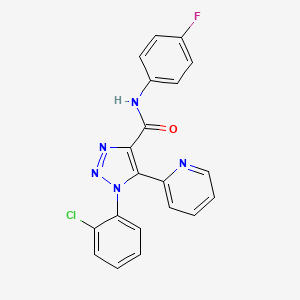
![5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2679805.png)
